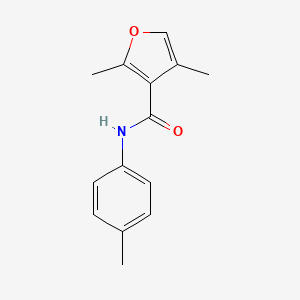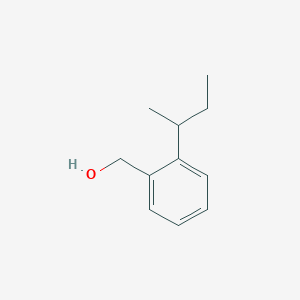![molecular formula C16H23ClN4O2 B2562784 Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2378490-45-8](/img/structure/B2562784.png)
Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[310]hexane-3-carboxylate is an organic compound that features a complex structure, combining elements from azabicyclo, pyridazine, and tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. The initial step often includes the preparation of the azabicyclohexane core, followed by the introduction of the pyridazine ring. This is usually achieved through nucleophilic substitution reactions, where the chloro substituent is introduced. The tert-butyl esterification is the final step, providing the compound with its stabilizing tert-butyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve batch or continuous flow processes, optimized for yield and purity. Catalysts and solvent systems are carefully selected to ensure efficient reactions, and purification steps such as crystallization or chromatography are employed to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Where it can form oxidized derivatives.
Reduction: Typically converting nitro groups to amino groups.
Substitution: Especially electrophilic or nucleophilic substitution on the pyridazine ring.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents: Like potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as sodium hydride for substitutions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield various oxo derivatives, while substitution could introduce new functional groups onto the pyridazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is often used as a building block for more complex molecules, and its unique structure allows for interesting chemical transformations.
Biology: In biology, it serves as a lead compound in the development of new biochemical tools or pharmaceuticals, due to its ability to interact with specific biological targets.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the realm of neuropharmacology, where it might modulate neurotransmitter systems.
Industry: Industrially, it can be used in the synthesis of specialty chemicals and materials with unique properties, such as high stability or specific reactivity.
Wirkmechanismus
The mechanism by which this compound exerts its effects often involves the inhibition or modulation of specific enzymes or receptors. Its structure allows it to fit into the active sites of these biomolecules, altering their function. For example, it might block a neurotransmitter receptor, preventing normal signal transduction.
Vergleich Mit ähnlichen Verbindungen
Unique Aspects: What sets Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate apart is its combination of the azabicyclo core with the chloropyridazine and tert-butyl functionalities, providing a distinct balance of stability and reactivity.
Similar Compounds: Similar compounds include:
Azabicyclo derivatives: Like other azabicyclohexane compounds.
Pyridazine derivatives: Such as 6-chloropyridazine analogs.
Tert-butyl esters: With various core structures.
These compounds share some structural similarities but differ in their specific functional groups and the resulting chemical and biological properties.
There you go—a deep dive into this compound. Anything else about this compound you'd like to explore further?
Eigenschaften
IUPAC Name |
tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O2/c1-16(2,3)23-15(22)21-8-11-12(9-21)14(11)20(4)7-10-5-6-13(17)19-18-10/h5-6,11-12,14H,7-9H2,1-4H3/t11-,12+,14? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWHRDMHISOJKR-ONXXMXGDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2N(C)CC3=NN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N(C)CC3=NN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Imidazol-1-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2562703.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2562705.png)

![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2562708.png)

![N-(4-acetylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2562712.png)

![N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2562716.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2562718.png)



